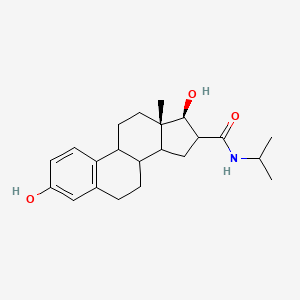

N-isopropyl estradiol-16-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H31NO3 |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

(13S,17S)-3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide |

InChI |

InChI=1S/C22H31NO3/c1-12(2)23-21(26)18-11-19-17-6-4-13-10-14(24)5-7-15(13)16(17)8-9-22(19,3)20(18)25/h5,7,10,12,16-20,24-25H,4,6,8-9,11H2,1-3H3,(H,23,26)/t16?,17?,18?,19?,20-,22-/m0/s1 |

InChI-Schlüssel |

MIXZPWBCEXVAQM-GFEBWMDQSA-N |

Isomerische SMILES |

CC(C)NC(=O)C1CC2C3CCC4=C(C3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |

Kanonische SMILES |

CC(C)NC(=O)C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies and Chemical Derivatization of N Isopropyl Estradiol 16 Carboxamide

Stereoselective Synthesis of the Estradiol-16-carboxylic Acid Scaffold

The foundational step in the synthesis of N-isopropyl estradiol-16-carboxamide is the precise construction of the estradiol-16-carboxylic acid backbone. The stereochemistry at the C-16 position is critical and must be rigorously controlled to ensure the desired biological activity. The synthesis of estradiol (B170435) derivatives functionalized at the C-16 position, such as estradiol-16α-carboxylic acid, has been a subject of considerable research. nih.govnih.gov

The assembly of functionalized steroids can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages.

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages. nih.gov For C-16 functionalized steroids, a convergent route might involve preparing the A, B, and C rings of the steroid separately from a D-ring precursor already containing the desired carboxylic acid or a precursor group at the C-16 position. While complex, this method can be highly efficient for creating a variety of D-ring analogues.

Divergent Synthesis: A divergent strategy begins with a common, readily available steroidal precursor, such as estrone (B1671321) or estradiol, and introduces functionality through a series of sequential reactions. nih.govbiorxiv.org This is the more common approach for C-16 functionalization. A typical divergent route would start from estrone, where the C-17 ketone provides a reactive handle. Reaction with a cyanide source could introduce a C-17 cyano group, which can then be manipulated. An alternative involves the formation of an enolate at C-16, followed by carboxylation. Chemoenzymatic strategies, which use enzymes for highly specific modifications, are also emerging as a powerful tool for functionalizing steroid cores in a divergent manner. biorxiv.orgresearchgate.net This approach can offer high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. biorxiv.org

The selective synthesis of the estradiol-16-carboxylic acid scaffold necessitates a robust protecting group strategy to mask reactive functional groups and prevent unwanted side reactions. jocpr.comresearchgate.net The estradiol skeleton contains two key hydroxyl groups: a phenolic hydroxyl at C-3 and a secondary alcohol at C-17 (after reduction of an estrone precursor).

Protection of Hydroxyl Groups: The C-3 phenolic hydroxyl is more acidic and reactive than the C-17 alcohol and typically requires protection first. Common protecting groups for this position include benzyl (B1604629) (Bn) ethers or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). nih.govlibretexts.org The C-17 hydroxyl group, often generated by the reduction of a C-17 ketone, may also require protection depending on the subsequent reaction conditions for introducing the C-16 carboxyl group. Acetyl (Ac) or other ester groups are commonly used for this purpose. libretexts.org

The following table outlines a potential protecting group strategy:

Table 1: Protecting Group Strategy for Estradiol-16-Carboxylic Acid Synthesis

| Functional Group | Protecting Group | Reason for Protection | Deprotection Conditions |

|---|---|---|---|

| C-3 Phenolic Hydroxyl | Benzyl (Bn) | To prevent reaction during C-17/C-16 modifications. Stable to many conditions. | Hydrogenolysis (H₂, Pd/C) |

| C-17 Hydroxyl | tert-Butyldimethylsilyl (TBS) | To prevent oxidation or unwanted reactions during C-16 functionalization. | Fluoride source (e.g., TBAF) |

Key intermediates in the synthesis would therefore include the doubly protected steroid, which allows for selective chemistry to be performed at the C-16 position, followed by sequential or orthogonal deprotection to reveal the final estradiol-16-carboxylic acid scaffold. libretexts.org

Introduction of the N-isopropyl Carboxamide Moiety

With the successful synthesis of the estradiol-16-carboxylic acid scaffold, the next crucial step is the formation of the amide bond with isopropylamine (B41738). This transformation introduces the N-isopropyl carboxamide group that defines the target compound.

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, yet it is not a spontaneous reaction and requires the activation of the carboxylic acid. ucl.ac.uk Several methodologies are available, ranging from classic coupling reagents to novel enzymatic approaches. nih.govresearchgate.net

Carbodiimide-Based Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC) are widely used. nih.govsemanticscholar.org These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. nih.gov

Phosphonium and Uronium Salt Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective but are often used in peptide synthesis due to their high cost and the generation of significant waste. ucl.ac.uk

Enzymatic Synthesis: Biocatalytic methods, such as the use of Candida antarctica lipase (B570770) B (CALB), offer a green and highly selective alternative. nih.gov These enzymes can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in organic solvents, minimizing the need for extensive purification. nih.gov

Acid Chloride Formation: A traditional method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with isopropylamine. However, this method's harsh conditions may not be compatible with the sensitive steroidal backbone unless other functional groups are adequately protected.

Table 2: Comparison of Amide Bond Formation Methods

| Method | Activating Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimide Coupling | EDC/HOAt or DIC | Mild conditions, high yields, readily available. nih.gov | Can produce stoichiometric byproducts. |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | High selectivity, environmentally friendly, mild conditions. nih.gov | May require specific solvents, enzyme cost and stability can be a factor. |

| Acid Chloride | Thionyl Chloride (SOCl₂) | High reactivity, low-cost reagent. | Harsh conditions, potential for side reactions on the steroid core. ucl.ac.uk |

Optimization of Reaction Conditions for Isopropyl Incorporation

Achieving a high yield for the incorporation of the N-isopropyl group requires careful optimization of several reaction parameters. researchgate.netresearchgate.net Isopropylamine is a primary amine, but the steric bulk of the isopropyl group can influence reaction rates compared to less hindered amines.

Key parameters for optimization include:

Solvent: The choice of solvent is critical for solubilizing both the steroid and the amine. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for coupling reactions. ucl.ac.uk

Temperature: While many coupling reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with a sterically hindered amine. researchgate.net However, higher temperatures can also lead to side reactions like epimerization at adjacent stereocenters.

Stoichiometry: The ratio of the coupling agents and the amine to the carboxylic acid must be optimized. Typically, a slight excess of the amine and coupling reagents is used to ensure full conversion of the valuable steroid intermediate. nih.gov

Base: In cases where the coupling reaction generates an acid (e.g., EDC hydrochloride), a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the acid and drive the reaction forward. nih.gov

The following table presents a hypothetical optimization study for the amidation step based on common practices.

Table 3: Hypothetical Optimization of N-isopropyl Amide Formation

| Entry | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC (1.2) | HOBt (1.2) | - | DCM | 25 | 75 |

| 2 | EDC (1.5) | HOAt (1.5) | DIPEA (2.0) | DMF | 25 | 92 |

| 3 | HATU (1.2) | - | DIPEA (2.0) | DMF | 25 | 95 |

Design and Synthesis of Analogues and Probes for Mechanistic Studies

To explore the biological role of this compound, researchers design and synthesize a variety of analogues and molecular probes. These modified structures can help elucidate the compound's binding site, mechanism of action, and metabolic stability. The C-16 position has been identified as a suitable site for substitution, as modifications here can be made without drastically affecting binding to key receptors. nih.gov

The design of analogues often focuses on several key areas:

Varying the Amide Substituent: Replacing the isopropyl group with other alkyl or aryl groups (e.g., methyl, cyclopropyl, phenyl) can probe the steric and electronic requirements of the binding pocket.

Modifying the Linker: The length and nature of the carboxamide linker can be altered. For instance, synthesizing analogues with a longer or shorter alkyl chain (e.g., acetamide (B32628) vs. propionamide) can provide insight into the optimal distance and geometry for biological activity. nih.gov

Introducing Reporter Groups: For mechanistic studies, the core molecule can be conjugated to reporter groups. This might involve attaching a fluorescent tag (e.g., fluorescein) or a biotin (B1667282) moiety to the N-alkyl group of the amide or to another position on the steroid. These probes are invaluable for use in binding assays, cellular imaging, and affinity purification of target proteins.

The synthesis of these analogues generally follows the same core pathways described above. A divergent approach is particularly well-suited, where the common intermediate, estradiol-16-carboxylic acid, is reacted with a diverse library of amines or other nucleophiles to rapidly generate a series of related compounds for screening. researchgate.net

Isotopic Labeling Strategies for this compound Analogues (e.g., [³H] or [¹¹C] labeling)

Isotopic labeling introduces a radioactive isotope into a molecule without altering its chemical properties, enabling its detection and quantification in biological systems. For analogues of this compound, tritium (B154650) ([³H]) and carbon-11 (B1219553) ([¹¹C]) are particularly valuable isotopes.

Tritium ([³H]) Labeling:

Tritium labeling is a common strategy for producing radioligands for in vitro receptor-binding assays and autoradiography studies. revvity.comnih.gov Tritiated estradiol is frequently used to quantify and detect estrogen receptors (ERs). revvity.com A common method for labeling the estradiol framework involves catalytic exchange reactions that introduce tritium atoms at various positions on the steroid's aromatic A-ring, such as the 2, 4, 6, and 7 positions. revvity.com The resulting high-specific-activity tracers, like [³H]-estradiol, have been instrumental in visualizing the distribution of estrogen-binding proteins in tissues, including both neoplastic and benign mammary lesions. nih.govnih.gov For this compound, a tritiated analogue could be synthesized by first preparing the labeled estradiol core and then proceeding with the amidation reaction at the C-16 position.

Carbon-11 ([¹¹C]) Labeling:

Carbon-11 is a positron-emitting isotope with a short half-life (20.4 minutes), making it ideal for non-invasive in vivo imaging with Positron Emission Tomography (PET). acs.orgmdpi.com PET tracers based on estradiol derivatives are developed for imaging ER-positive cancers. nih.govsnmjournals.org The synthesis of ¹¹C-labeled compounds must be rapid and efficient.

Common strategies for incorporating ¹¹C into estradiol analogues include:

¹¹C-Methylation: Using reagents like [¹¹C]methyl iodide or [¹¹C]methyl triflate, a radioactive methyl group can be attached to a precursor molecule. mdpi.com

¹¹C-Carbonylation: Reagents such as [¹¹C]phosgene or [¹¹C]carbon monoxide can be used to introduce a labeled carbonyl group, for instance, in the synthesis of labeled carbamates. nih.gov

[¹¹C]CO₂ Fixation: Carbon-11 dioxide can be used directly with organometallic reagents or activated to form intermediates like [¹¹C]isocyanates for synthesizing labeled ureas and amides. mdpi.com

For a [¹¹C]this compound analogue, a potential synthetic route could involve the reaction of an estradiol-16-carboxylic acid precursor with a ¹¹C-labeled isopropylamine or, alternatively, labeling the estradiol core at a different position if a suitable precursor is available. The reaction of [¹¹C]ethyl chloroformate with amino-estrogen analogues has been explored as a simple route for ¹¹C-labeling. nih.gov

The following table summarizes key data related to the synthesis of radiolabeled estradiol derivatives, which informs the potential strategies for this compound.

| Radiotracer Example | Labeling Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Synthesis Time |

| [¹⁸F]AmBF₃-TEG-ES nih.gov | One-step ¹⁸F-¹⁹F isotope exchange | ~61% | >98% | 40 min |

| [¹¹C]Carbamate Estradiol nih.gov | Reaction with [¹¹C]ethyl chloroformate | Not specified | Not specified | Not specified |

| 17α-[¹¹C]methylestradiol nih.gov | Not specified | Not specified | Not specified | Not specified |

This table presents data for structurally related estradiol derivatives to illustrate common outcomes of radiolabeling procedures.

Synthesis of Affinity Ligands and Bioconjugate Precursors

This compound can be chemically modified to create affinity ligands and precursors for bioconjugation. Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a new construct with the combined properties of both. nih.govacs.orgthermofisher.com This process often involves modifying the parent molecule to introduce a reactive functional group at the end of a spacer arm, which can then be covalently bonded to another molecule (e.g., a protein, fluorescent dye, or cytotoxic agent). thermofisher.com

The 16α-position of estradiol is a known site for substitution that can tolerate the attachment of linkers and larger molecules. nih.gov To prepare a bioconjugate precursor from this compound, the isopropyl group could be replaced with a functionalized chain. For example, synthesis could proceed from estradiol-16-carboxylic acid by coupling it with a bifunctional linker containing an amine group on one end and a protected reactive group (like a carboxyl or azide) on the other.

Common bioconjugation strategies applicable to estradiol derivatives include:

Amide Bond Formation: Activating a carboxylic acid group on the linker with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) allows it to react with primary amines on a target molecule. acs.org

NHS Ester Chemistry: An N-hydroxysuccinimide (NHS) ester can be formed on a terminal carboxyl group of the linker. NHS esters react efficiently with primary amines under slightly alkaline conditions to form stable amide bonds. thermofisher.comacs.org

Click Chemistry: Introduction of an azide (B81097) or alkyne group allows for highly specific and efficient conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

These strategies have been used to link estradiol to various molecules, including cytotoxic drugs for targeted cancer therapy and probes for diagnostic imaging. nih.govnih.gov For instance, an estradiol moiety linked to aniline (B41778) mustard at the C-7α position demonstrated high affinity for the estrogen receptor, showcasing the potential for targeted drug delivery. nih.gov Similarly, linking estradiol at the 16α-position to an anthracycline via an alkylamide chain has shown encouraging anticancer activity. nih.gov

| Linker Type | Reactive Functional Group | Target Molecule Group | Resulting Bond |

| Carboxylic Acid (activated with EDC) | Carboxyl | Primary Amine | Amide |

| NHS Ester | N-Hydroxysuccinimide Ester | Primary Amine | Amide |

| Amino-terminated Linker | Amine | Activated Carboxyl | Amide |

| Azide-terminated Linker | Azide | Alkyne | Triazole |

Purification and Chromatographic Methods for Synthetic this compound

The purification of synthetic this compound and its derivatives is critical to remove unreacted starting materials, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the purification of estradiol analogues. nih.govnih.govcapes.gov.br

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for separating steroids and their derivatives. In this technique, a nonpolar stationary phase (the column) is used with a polar mobile phase.

Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) columns are very common for estradiol purification, providing excellent separation based on hydrophobicity. nih.govnih.gov Other phases like phenyl columns are also utilized. researchgate.net

Mobile Phase: A mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. nih.govresearchgate.net The composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. nih.gov Small amounts of modifiers like formic acid may be added to improve peak shape. nih.gov

Detection: Ultraviolet (UV) detection is standard for these compounds, as the aromatic A-ring of the estradiol scaffold absorbs UV light. A detection wavelength of around 225 nm is often effective. nih.govcapes.gov.br For fluorescent derivatives, a fluorescence detector (FLD) is used for enhanced sensitivity. nih.gov

Following HPLC purification, the fractions containing the pure compound are collected, and the solvent is removed, typically by evaporation, to yield the final product. The purity is often re-assessed by analytical HPLC.

Thin-Layer Chromatography (TLC):

TLC is a simpler chromatographic technique often used to monitor the progress of a chemical reaction and for preliminary purification. It is faster and less expensive than HPLC but provides lower resolution. nih.gov

| Method | Stationary Phase | Mobile Phase Example | Detection | Application |

| RP-HPLC | Supelco Discovery C18 nih.gov | Acetonitrile:Methanol:Water (23:24:53) | UV (225 nm) | Quantitative analysis and purification |

| RP-HPLC | Zorbax SB-CN capes.gov.br | Acetonitrile:Phosphoric Acid (0.085%):THF (27:63:10) | UV (225 nm) | Separation of estradiol and degradation products |

| RP-HPLC | Poroshell 120 EC-C18 nih.gov | Water (0.1% formic acid) and Methanol (gradient) | FLD (Ex 350 nm, Em 530 nm) | Analysis of derivatized estrogens |

| RP-HPLC | µBondapak Phenyl researchgate.net | Acetonitrile:Water (80:20) | UV (220 nm) | Determination in formulations |

Molecular Recognition and Receptor Binding Dynamics of N Isopropyl Estradiol 16 Carboxamide

Interaction with G Protein-Coupled Estrogen Receptor (GPER1)

In addition to the classical nuclear estrogen receptors, a G protein-coupled receptor, GPER1 (formerly known as GPR30), has been identified as a mediator of rapid, non-genomic estrogen signaling.

The binding of ligands to GPER1 can also be characterized using radioligand binding assays, often with [³H]-estradiol or a GPER1-selective radioligand. These studies would determine the binding affinity (Kd or Ki) of N-isopropyl estradiol-16-carboxamide for GPER1. It is known that estradiol (B170435) binds to GPER1 with a Kd in the low nanomolar range.

Interactive Table: Comparative Binding Affinities of Estradiol for Estrogen Receptors

| Receptor | Binding Affinity (Kd/Ki) |

| ERα | ~0.1-1 nM |

| ERβ | ~0.2-1.5 nM |

| GPER1 | ~3-6 nM |

| This compound | Data not available |

Note: This table provides context with estradiol binding data and indicates the lack of data for this compound.

Engagement with Other Nuclear Hormone Receptors and Off-Target Binding Profiling

To ensure the specificity of a new chemical entity, it is essential to assess its potential for binding to other related receptors, a process known as off-target binding profiling. For a steroidal compound like this compound, it is particularly important to investigate its interaction with other members of the nuclear hormone receptor superfamily, such as the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

This is typically achieved through competition binding assays using radiolabeled ligands specific for each of these receptors (e.g., [³H]-progesterone for PR and [³H]-dihydrotestosterone for AR). A lack of significant binding to these receptors at concentrations where it binds to estrogen receptors would indicate its selectivity as an estrogenic compound. Any significant off-target binding could lead to a more complex pharmacological profile with potential for unintended side effects.

While no specific off-target binding data for this compound has been published, a comprehensive evaluation would involve screening against a panel of nuclear hormone receptors.

Ligand-Induced Conformational Changes in Estrogen Receptors

The binding of a ligand to the estrogen receptor's ligand-binding pocket is not a simple lock-and-key mechanism. Instead, it is a dynamic process of induced fit, where the ligand's structure intricately shapes the three-dimensional conformation of the receptor. This is particularly true for synthetic estrogens like this compound, where modifications to the estradiol scaffold can lead to unique receptor conformations and, consequently, distinct biological outcomes.

Conformational Dynamics via Biophysical Techniques

While direct biophysical studies specifically on this compound are not extensively available in the public domain, the principles of its interaction can be inferred from research on other 16α-substituted estradiol derivatives. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are instrumental in elucidating the conformational landscapes of ERs upon ligand binding.

Studies on various 16α-substituted estrogens have demonstrated that the estrogen receptor can accommodate substituents of moderate size at this position, although the affinity can be influenced by the substituent's bulk, polarity, and detailed structure. nih.gov For instance, research on 16α-iodoestradiol has shown that it binds to estrogen receptors with an affinity comparable to estradiol and induces a full range of estrogenic effects, suggesting it promotes a transcriptionally active receptor conformation. nih.gov

The introduction of the N-isopropyl carboxamide group at the 16α-position of estradiol is expected to create specific steric and electronic interactions within the ligand-binding pocket. These interactions would likely influence the positioning of key structural elements of the LBD, most notably Helix 12 (H12). The orientation of H12 is a critical determinant of the receptor's activity. In an agonist-bound state, H12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins. In contrast, antagonist binding often repositions H12, preventing coactivator interaction and, in some cases, promoting the binding of corepressors.

Modulation of Coactivator and Corepressor Recruitment

The ligand-induced conformation of the estrogen receptor directly governs its interaction with a vast array of coactivator and corepressor proteins. These interactions are fundamental to the tissue-specific and promoter-specific effects of estrogenic compounds. Coactivators, such as those from the p160 family (e.g., SRC-1, GRIP-1/TIF2, and AIB1/ACTR), possess LXXLL motifs (where L is leucine (B10760876) and X is any amino acid) that recognize and bind to a hydrophobic groove on the surface of the agonist-bound ER LBD. nih.gov

The precise shape of this groove is dictated by the bound ligand. Structurally dissimilar ligands can induce distinct ER conformations, leading to differential recruitment of coactivators and, consequently, varied transcriptional outputs. nih.gov For this compound, the conformation it imparts on the ER would determine its specific "co-regulator fingerprint."

Research on other estradiol analogs has shown that even minor structural modifications can significantly alter the coactivator interaction profile. nih.gov For example, some analogs may stabilize a receptor conformation that has a higher affinity for certain coactivators over others. This differential recruitment can explain why some compounds act as agonists in certain tissues while exhibiting antagonistic or partial agonist activity in others.

The recruitment of corepressors, such as N-CoR and SMRT, is typically associated with antagonist-bound ERs. These corepressors bind to a different surface on the receptor, a process often facilitated by the displacement of H12. While this compound is predicted to act primarily as an agonist, the potential for it to induce a conformation that allows for some level of corepressor interaction in specific cellular contexts cannot be entirely ruled out without direct experimental evidence.

Below is a table summarizing the binding affinities of various 16α-substituted estradiol derivatives to the estrogen receptor, providing context for the potential activity of this compound.

| Compound | Relative Binding Affinity (%) |

| Estradiol | 100 |

| 16α-Propargylestradiol | 44 |

| 16α-Allylestradiol | 38 |

| 16α-Propylestradiol | 5 |

| 16α-Benzylestradiol | 5 |

| 16α-(4-Phenoxy-2(E)-butenyl)estradiol | 7 |

| 16α-Iodoestradiol | Comparable to Estradiol |

This data is compiled from studies on various 16α-substituted estradiol derivatives and is intended to provide a comparative framework. The specific binding affinity of this compound is not publicly available. nih.govnih.gov

The following table lists the key proteins involved in the modulation of estrogen receptor activity.

| Protein Family | Examples | Function |

| Estrogen Receptors | ERα, ERβ | Ligand-activated transcription factors |

| p160 Coactivators | SRC-1, GRIP-1, AIB1 | Possess LXXLL motifs, bind to agonist-bound ERs to enhance transcription |

| Corepressors | N-CoR, SMRT | Bind to antagonist-bound ERs to repress transcription |

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” that addresses the detailed cellular and subcellular mechanistic investigations outlined in the provided structure.

The extensive search for data on this compound in relation to:

Regulation of Estrogen Receptor Signaling Pathways (Genomic and Non-Genomic)

Impact on Cellular Proliferation and Apoptosis in ER-Expressing Cell Lines

Modulation of Specific Gene Expression Profiles (Transcriptomics)

Influence on Protein Degradation Pathways

did not yield any specific research findings, data tables, or detailed mechanistic studies for this particular compound. The available research focuses overwhelmingly on the parent compound, estradiol (E2), and other well-known estrogen receptor modulators.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound.

Cellular and Subcellular Mechanistic Investigations of N Isopropyl Estradiol 16 Carboxamide

Investigation of Intracellular Localization and Trafficking of Receptors

The intracellular localization and trafficking of estrogen receptors (ERs), primarily ERα and ERβ, are critical determinants of their signaling activity. Upon ligand binding, these receptors can undergo significant changes in their subcellular distribution, a process that dictates their access to transcription factors, DNA binding sites, and signaling molecules. While extensive research has elucidated these pathways for endogenous estrogens like 17β-estradiol, specific investigations into the effects of N-isopropyl estradiol-16-carboxamide on receptor dynamics are not available in current scientific literature.

Therefore, this section outlines the established principles of ER localization and trafficking that would form the basis for future investigations of this compound. The binding of a ligand to an ER is known to induce conformational changes that influence its cellular fate.

In the absence of a ligand, estrogen receptors are largely sequestered in the nucleus, where they are associated with heat shock proteins in an inactive state. However, a subpopulation of ERs can also be found in other cellular compartments, including the cytoplasm, mitochondria, and associated with the plasma membrane. The specific distribution between these compartments can be cell-type dependent.

Upon activation by a ligand such as estradiol (B170435), the receptor undergoes a conformational shift, dimerizes, and binds with high affinity to estrogen response elements (EREs) on the DNA to regulate gene transcription. This is considered the classical, or "genotropic," signaling pathway. The interaction of a novel compound like this compound would be hypothesized to follow a similar pathway, though its specific affinity and the resulting conformational changes could alter the dynamics of nuclear translocation and DNA binding.

Furthermore, estrogens can elicit rapid, non-genotropic effects that are mediated by membrane-associated estrogen receptors (mERs). Activation of these receptors can trigger various downstream signaling cascades. Studies on estradiol have shown that it can regulate the internalization of membrane ERα. An important area of future research would be to determine if this compound can also interact with this mER population and influence its trafficking and signaling.

To investigate the specific effects of this compound, researchers would employ several established techniques. Immunofluorescence microscopy using antibodies specific to ERα and ERβ would allow for the direct visualization of receptor localization within cells before and after treatment with the compound. Subcellular fractionation, followed by immunoblotting, would provide a quantitative measure of the receptor present in different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, membrane).

A hypothetical study could compare the subcellular distribution of ERα in response to estradiol versus this compound in a specific cell line, for instance, a human breast cancer cell line like MCF-7. The anticipated results of such a study are illustrated in the hypothetical data table below.

Hypothetical Research Data: Subcellular Distribution of ERα in MCF-7 Cells

| Treatment Compound | Subcellular Fraction | ERα Abundance (% of Total) | Standard Deviation |

| Vehicle Control | Nucleus | 75% | ± 4.2 |

| Cytoplasm | 20% | ± 3.1 | |

| Membrane | 5% | ± 1.5 | |

| 17β-Estradiol (10 nM) | Nucleus | 90% | ± 3.5 |

| Cytoplasm | 8% | ± 2.0 | |

| Membrane | 2% | ± 0.8 | |

| This compound (10 nM) | Nucleus | 85% | ± 5.1 |

| Cytoplasm | 12% | ± 2.8 | |

| Membrane | 3% | ± 1.1 |

This table is for illustrative purposes only and represents the type of data that would be generated from an investigation into the effects of this compound on receptor localization. The values are not based on actual experimental results.

Structure Activity Relationship Sar Elucidation for N Isopropyl Estradiol 16 Carboxamide Derivatives

Impact of N-isopropyl Moiety on Ligand-Receptor Interactions

Influence on Ligand Solubility and Bioavailability in Research Models

The physicochemical properties of a ligand, such as its solubility, are critical for its utility in research models. Estradiol (B170435) itself is a relatively nonpolar and hydrophobic molecule. uthscsa.edu The introduction of an N-isopropyl carboxamide group can alter the molecule's polarity and hydrogen bonding potential, thereby influencing its solubility in aqueous and lipid-based environments.

The chemical form of a compound is a key determinant of its bioavailability. nih.gov For instance, modifications that increase a compound's solubility can enhance its absorption and distribution in in vitro and in vivo models. nih.govresearchgate.net In research involving cell-based assays or animal models, ensuring adequate solubility and bioavailability is crucial for obtaining reliable and reproducible data. The N-isopropyl group, by modifying the lipophilicity of the estradiol derivative, can play a significant role in its ability to traverse cell membranes and reach its intracellular target, the estrogen receptor. drugbank.com Studies on various estradiol derivatives have shown that even minor changes in structure can significantly impact their physicochemical behavior and, consequently, their bioavailability. nih.gov

Role of the Carboxamide Linker at C-16 Position

The carboxamide linker at the C-16 position of the estradiol core is a critical element in the design of these derivatives, influencing not only the orientation of the N-isopropyl group but also the metabolic stability of the entire molecule.

Optimization of Linker Length and Flexibility

The length and flexibility of the linker connecting a substituent to the steroid nucleus are crucial for optimal receptor interaction. Research on other estradiol derivatives has demonstrated that the length of an alkyl chain at various positions can significantly impact biological activity. For example, in a series of 11β-alkyl estradiol derivatives, increasing the chain length from ethyl to butyl enhanced the affinity for the estrogen receptor. nih.gov This suggests that the linker acts as a spacer, positioning the terminal group in a more favorable orientation within the binding pocket.

The carboxamide bond itself introduces a degree of rigidity compared to a simple alkyl chain. Its planar nature and the potential for hydrogen bonding can influence the conformational freedom of the N-isopropyl group, potentially locking it into a favorable or unfavorable orientation for receptor binding. The optimization of this linker would involve synthesizing and testing a series of derivatives with varying linker lengths and compositions to identify the arrangement that maximizes receptor affinity and desired biological activity.

Metabolic Stability of the Carboxamide Bond in in vitro Systems

A key consideration in drug design and the development of research tools is the metabolic stability of the compound. The amide bond is generally more resistant to enzymatic hydrolysis than an ester bond. nih.gov This increased stability can be advantageous in in vitro systems where esterases, present in cell culture media or tissue homogenates, could rapidly degrade an ester-linked derivative. nih.gov

Studies on other classes of compounds, such as enol-carboxamide nonsteroidal anti-inflammatory drugs (NSAIDs), have highlighted the importance of metabolic pathways in determining a compound's profile. nih.gov The stability of the carboxamide bond in N-isopropyl estradiol-16-carboxamide in in vitro systems, such as human liver microsomes, would be a critical factor in its persistence and ability to exert a sustained effect in experimental settings. nih.gov Research on sterically shielded amides has shown that modifications near the amide bond can further enhance microsomal stability. nih.gov

Modifications to the Estradiol Steroid Core and A/D Ring Functionality

The estradiol steroid core provides the essential framework for high-affinity binding to the estrogen receptor. The phenolic A-ring and the D-ring with its substituent are particularly crucial for this interaction.

The A-ring's phenolic hydroxyl group at the C-3 position is a primary determinant of binding, acting as a hydrogen bond donor. uthscsa.edu The D-ring and its substituents also play a significant role. The 17β-hydroxyl group of estradiol, for instance, acts as a hydrogen bond acceptor. uthscsa.edu When modifications are made at the C-16 position, as in this compound, the interplay between this new substituent and the existing D-ring functionality becomes critical.

Systematic Substituent Effects on ER Binding and Function

The estrogen receptor demonstrates a notable tolerance for a variety of substituents at the 16α-position of estradiol, although this tolerance is dependent on the substituent's size, polarity, and structure. nih.gov Research into 16α-substituted estrogens has shown that modifications at this position can significantly impact binding affinity to the ER. nih.gov

Generally, the introduction of bulky groups at the 16α-position tends to decrease binding affinity. nih.gov For instance, while smaller halogen and halomethyl substituents can retain over 50% of the binding affinity of estradiol, larger alkyl groups show a marked decline. nih.gov Specifically, in a series of alkyl substituents, affinity decreased from propargyl (44%) and allyl (38%) to propyl (5%), indicating that steric constraints and the presence of unsaturation play a role. nih.gov Even larger and more functionalized derivatives, such as those with fluorescent or photoreactive groups, typically exhibit low binding affinities, often below 7%. nih.gov

The nature of the substituent on the amide of 16-carboxamide derivatives also plays a crucial role. Studies on tris-benzamides, which can modulate ER coregulator binding, highlight the importance of substituents for protein binding. nih.govacs.org For example, the presence and nature of a hydroxyl group on a benzamide (B126) unit can influence whether the compound acts as a hydrogen-bond donor or acceptor, a critical factor in its interaction with the ER. acs.org

Interactive Table: Effect of 16α-Substituents on Estradiol ER Binding Affinity

| Substituent | Relative Binding Affinity (%) |

|---|---|

| Estradiol | 100 |

| Propargyl | 44 |

| Allyl | 38 |

| Propyl | 5 |

| Benzyl (B1604629) | 5 |

Stereochemical Considerations at C-16

The stereochemistry at the C-16 position of estradiol derivatives is a critical determinant of their biological activity. The orientation of substituents, whether in the α (downward) or β (upward) position, profoundly influences how the molecule fits into the ligand-binding pocket of the estrogen receptor.

Studies have shown that 16α-hydroxylated metabolites of estradiol are potent estrogens. nih.gov This suggests that the 16α-position is a key site for metabolic activity that can modulate estrogenic effects. nih.gov The increased 16α-hydroxylation of estradiol has been observed in certain pathological conditions, highlighting the biological significance of this modification. nih.gov

Conversely, derivatives with substituents in the 16β position have also been extensively studied, particularly as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the synthesis of the potent estrogen, estradiol. nih.gov For example, 16β-m-carbamoylbenzyl-estradiol has been identified as a potent inhibitor of this enzyme. nih.gov This indicates that the 16β-configuration can direct the molecule towards different biological targets or modulate its activity at the ER in a distinct manner compared to its 16α-counterpart.

The structural differences between 16α and 16β isomers can lead to different pharmacological profiles. For instance, the 16α-hydroxy group is known to decrease uterotrophic activity more significantly than vaginotrophic activity, demonstrating tissue-selective effects. researchgate.net

Development of Predictive Models for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of chemical compounds based on their molecular structures. While specific QSAR models exclusively for this compound were not detailed in the provided search results, the principles of QSAR have been applied to broader classes of estrogenic compounds.

The development of such models for estradiol derivatives generally involves identifying key molecular descriptors that correlate with ER binding affinity or functional activity. These descriptors can include:

Steric parameters: Molecular size, shape, and volume, which are critical given the steric constraints of the ER binding pocket. nih.govmdpi.com

Electronic parameters: Distribution of charges, dipole moments, and the potential for hydrogen bonding, which govern the non-covalent interactions with the receptor. nih.govacs.org

Hydrophobicity: The lipophilic character of the substituents, which influences how the ligand partitions into the binding site. mdpi.com

For instance, studies on other estradiol derivatives have shown that large hydrophobic substituents can lead to antiestrogenic compounds, and different chemical groups within a side chain can promote varying affinities for the ER. mdpi.com These findings provide the foundational data and relationships that would be essential for building a predictive QSAR model for this compound and its analogues. The goal of such a model would be to rationally design new derivatives with optimized ER binding and desired functional outcomes, whether as agonists, antagonists, or selective modulators.

Preclinical Pharmacological Investigations of N Isopropyl Estradiol 16 Carboxamide in Research Models

In Vitro Biological Activity in Established Cell Lines

In vitro studies are fundamental to characterizing the biological activity of a new chemical entity. For a compound like N-isopropyl estradiol-16-carboxamide, these studies would typically be conducted in established, hormone-responsive cell lines to determine its estrogenic or antiestrogenic potential, its impact on cell growth, and its interaction with key enzymes in steroid metabolism.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are a primary tool for quantifying the functional activity of a compound at a specific nuclear receptor. researchgate.netnih.gov To assess this compound, researchers would use engineered cell lines, such as HeLa or MCF-7 cells, that are stably transfected with an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE). nih.gov

The binding of an agonist to the estrogen receptor would initiate a cascade leading to the expression of the luciferase gene. The resulting light output, measured with a luminometer, provides a sensitive measure of the compound's ability to activate the receptor. These assays can determine if the compound acts as an agonist (activator), an antagonist (blocker), or has no activity at the estrogen receptor. nih.gov

Table 1: Representative Data Structure for Estrogen Receptor Alpha (ERα) Reporter Gene Assay

| Compound | Concentration | Agonist Activity (% of Estradiol (B170435) Max) | Antagonist Activity (% Inhibition of Estradiol) |

| Estradiol (Control) | 1 nM | 100% | N/A |

| Tamoxifen (Control) | 1 µM | 5% | 95% |

| This compound | 0.1 nM - 10 µM | Data Not Available | Data Not Available |

Assessment of Cell Proliferation and Viability in Hormone-Responsive Models

The effect of a potential estrogenic compound on cell growth is critical, particularly for applications related to hormone-dependent conditions. The MCF-7 human breast cancer cell line, which is ER-positive, is a standard model for this assessment. nih.gov The proliferation of these cells is stimulated by estrogens. nih.gov

To evaluate this compound, MCF-7 cells would be cultured in a hormone-depleted medium and then treated with varying concentrations of the compound. Cell proliferation and viability can be measured over several days using methods like the MTT assay or by direct cell counting. An increase in cell number relative to an untreated control would indicate estrogenic (proliferative) activity, whereas inhibition of estradiol-induced proliferation would suggest antiestrogenic properties. nih.gov For instance, some 16α-(bromoalkylamide)-estradiol derivatives have demonstrated antiestrogenic activity in the ZR-75-1 breast cancer cell line. nih.gov

Enzyme Inhibition Assays (e.g., 17β-Hydroxysteroid Dehydrogenase)

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key therapeutic target in estrogen-dependent diseases because it catalyzes the conversion of the less potent estrogen, estrone (B1671321) (E1), to the highly potent estradiol (E2). nih.gov Inhibitors of this enzyme can reduce the local production of estradiol in target tissues. oncotarget.com

The inhibitory potential of this compound against 17β-HSD1 would be tested using an enzyme assay. This can be done with purified recombinant human 17β-HSD1 or with cell lysates from cells that express the enzyme, such as T47D breast cancer cells. mdpi.com The assay measures the conversion of a substrate (e.g., radiolabeled estrone) to the product (estradiol) in the presence of the necessary cofactor (NADPH) and the test compound. nih.gov A reduction in estradiol formation indicates inhibition. The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies on other 16α-substituted estradiol derivatives have shown that they can inhibit 17β-HSD type 1 with varying potencies. nih.gov

In Vivo Studies in Relevant Animal Models (Mechanistic Focus)

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's effects within a whole biological system, focusing on its mechanism of action in relevant tissues.

Tissue-Specific Receptor Occupancy and Activation

To determine if this compound engages the estrogen receptor in specific tissues, studies in ovariectomized rodents are often performed. An ovariectomy removes the primary source of endogenous estrogens, allowing for a clear assessment of the administered compound's effects.

Following administration of the compound, target tissues like the uterus, vagina, and bone would be collected. Receptor occupancy can be inferred from the physiological response of these tissues. For example, an increase in uterine weight (uterotrophic assay) is a classic indicator of systemic estrogenic action. nih.gov In contrast, a compound designed for local activity might show a strong effect in one tissue (e.g., vagina) with minimal effects on another (e.g., uterus), demonstrating tissue-specific receptor activation. nih.gov

Modulation of Gene Expression in Target Tissues (e.g., Uterus)

The binding and activation of the estrogen receptor by a ligand directly alters the expression of estrogen-responsive genes. To investigate the mechanistic action of this compound in vivo, ovariectomized animals would be treated with the compound, and the uterus would be collected for gene expression analysis.

Techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis can be used to measure changes in the mRNA levels of well-known estrogen-regulated genes. researchgate.net In the rat uterus, estradiol is known to modulate the expression of genes such as the one for the 18 kDa translocator protein (TSPO). researchgate.net Analysis would reveal whether the compound upregulates or downregulates a similar profile of genes as estradiol, providing molecular-level confirmation of its estrogenic or antiestrogenic mechanism of action in that tissue.

Investigation of Downstream Biological Endpoints (e.g., Uterotrophic Activity in Rodents)

No specific data on the uterotrophic activity of this compound in rodent models were found in the reviewed literature.

Pharmacokinetic Properties in Research Animals (e.g., distribution, metabolism, excretion in preclinical species, excluding human data)

No specific data on the distribution, metabolism, or excretion of this compound in any research animal species were found in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization Techniques for N Isopropyl Estradiol 16 Carboxamide Research

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Matrices (excluding human)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying the metabolic products of N-isopropyl estradiol-16-carboxamide in non-human biological systems, such as rat liver microsomes. nih.gov This approach allows for the comprehensive profiling of metabolites formed through various biotransformation reactions. nih.gov

The process involves incubating the parent compound with a biological matrix, like liver microsomes, which contain metabolic enzymes (e.g., Cytochrome P450s). nih.gov The resulting mixture is then analyzed by LC-HRMS. The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometers enables the determination of elemental compositions for parent and metabolite ions, significantly narrowing down potential molecular formulas. osti.gov

By comparing the mass spectra of control samples with incubated samples, unique signals corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions. The fragmentation pattern provides structural information that, when compared to the fragmentation of the parent compound, helps to pinpoint the site of metabolic modification. Common metabolic pathways for steroids include hydroxylation, oxidation, and dealkylation. nih.govnih.gov For this compound, researchers would specifically look for mass shifts corresponding to these reactions.

Table 1: Potential Phase I Metabolites of this compound and Corresponding Mass Shifts This table presents hypothetical metabolites based on common biotransformations of estradiol (B170435) analogues.

| Metabolic Reaction | Modification | Mass Change (Da) | Potential Metabolite |

|---|---|---|---|

| Aromatic Hydroxylation | Addition of -OH to the A-ring | +15.9949 | 2-Hydroxy- or 4-Hydroxy-N-isopropyl estradiol-16-carboxamide |

| Aliphatic Hydroxylation | Addition of -OH to other positions | +15.9949 | e.g., 6α-Hydroxy-N-isopropyl estradiol-16-carboxamide |

| Oxidation | Oxidation of hydroxyl to ketone | -2.0157 | N-isopropyl estrone-16-carboxamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds and their metabolites. While HRMS provides molecular formulas, NMR defines the precise atomic connectivity and stereochemistry of a molecule. For this compound, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be used to assign all proton and carbon signals in the molecule. nih.gov

When a metabolite is isolated, NMR is used to confirm its structure. For instance, if HRMS suggests hydroxylation has occurred, ¹H and ¹³C NMR spectra will show new signals for the hydroxyl group and shifts in the signals of neighboring atoms. The exact position of the new group can be determined through the analysis of correlations in 2D NMR spectra.

Furthermore, NMR provides crucial information about the three-dimensional conformation of the molecule in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the preferred orientation of the flexible N-isopropyl carboxamide side chain relative to the rigid steroid core. This conformational information is vital for understanding how the molecule fits into a receptor's binding pocket. Studies on estradiol have shown that different conformations can exist in solution, and NMR is key to identifying these. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Estradiol Core Protons Note: Shifts are approximate and would vary for this compound. Data based on general estradiol spectra. nih.gov

| Proton | Typical Chemical Shift (ppm in DMSO-d6) |

|---|---|

| H-1 | ~6.9 - 7.1 |

| H-2 | ~6.4 - 6.5 |

| H-4 | ~6.5 - 6.6 |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC-MS)

Chromatographic methods are essential for both the preparation and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of the synthesized compound and to isolate it from reaction byproducts. A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724), would be developed to achieve sharp, symmetrical peaks. The purity is determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector.

For quantification in research samples, both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. nih.govnih.gov

HPLC-UV/MS: HPLC coupled with a UV or mass spectrometry detector can accurately quantify the compound in various matrices. The concentration is determined by comparing the peak area to a standard curve generated from known concentrations of a purified reference standard.

GC-MS: GC-MS offers very high sensitivity and specificity, often reaching picogram-per-milliliter levels. nih.gov However, because steroids are not inherently volatile, they require a derivatization step before analysis. This involves chemically modifying the hydroxyl groups with agents like silylating reagents to increase volatility. nih.gov The compound is then separated by GC and detected by a mass spectrometer, which provides both quantification and structural confirmation. nih.govnih.gov

Table 3: Example HPLC Method for Purity Analysis This is a hypothetical method for research purposes.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

X-ray Crystallography of Ligand-Receptor Complexes (if available for analogues)

X-ray crystallography provides the ultimate high-resolution view of how a ligand interacts with its protein target at the atomic level. While a crystal structure of this compound bound to its receptor may not be publicly available, data from analogous estradiol derivatives complexed with the estrogen receptor (ER) ligand-binding domain (LBD) are highly informative. nih.govnih.gov

This technique involves growing a crystal of the protein-ligand complex and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the entire complex can be modeled. These structures reveal the precise orientation of the ligand within the binding pocket and identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other contacts with the ligand. researchgate.net This information is critical for understanding the structural basis of binding affinity and for explaining why a compound acts as an agonist or an antagonist. For example, antagonist binding, like that of 4-hydroxytamoxifen, often reorients a key helix (Helix 12) in the ER, preventing the recruitment of coactivator proteins. nih.gov

Spectroscopic Techniques for Protein-Ligand Interaction Analysis (e.g., Fluorescence, Circular Dichroism)

Beyond crystallography, various spectroscopic techniques can probe the dynamics of the interaction between this compound and its target receptor in solution.

Fluorescence Spectroscopy: This technique is highly sensitive for studying ligand binding. nih.gov One approach monitors the intrinsic fluorescence of tryptophan residues within the receptor's binding pocket. When the ligand binds, it can cause a change (often quenching) in this fluorescence, and the magnitude of this change can be used to calculate the binding affinity (Kd). researchgate.net Another powerful method is Fluorescence Resonance Energy Transfer (FRET), which can be used in living cells to monitor ligand-induced conformational changes. nih.govoup.com For instance, FRET can detect the interaction between the estrogen receptor and coactivator proteins that occurs only after an agonist ligand binds. oup.com

Table 4: Application of Spectroscopic Techniques to Protein-Ligand Studies

| Technique | Principle | Information Gained |

|---|---|---|

| Fluorescence Quenching | Ligand binding alters the environment of protein tryptophan residues, quenching their fluorescence. researchgate.net | Binding affinity (Kd) |

| FRET | Energy transfer between two fluorescent proteins (e.g., on receptor and coactivator) upon close proximity. nih.gov | Ligand-induced protein-protein interactions in real-time. |

| Circular Dichroism | Measures differences in the absorption of left- and right-circularly polarized light by chiral molecules (proteins). nih.gov | Changes in protein secondary structure upon ligand binding. |

Computational Chemistry and Molecular Modeling Applications for N Isopropyl Estradiol 16 Carboxamide

Molecular Docking and Dynamics Simulations with Estrogen Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as N-isopropyl estradiol-16-carboxamide, to its protein target, in this case, the estrogen receptor. These methods provide insights into the binding affinity, the specific interactions that stabilize the complex, and the conformational changes that occur upon binding.

Ligand-Protein Interaction Profiling

Based on studies of various estradiol (B170435) analogs, the binding of this compound to the estrogen receptor is expected to be governed by a combination of hydrophobic interactions and specific hydrogen bonds. The core steroidal structure of estradiol fits into a predominantly hydrophobic pocket within the ER's ligand-binding domain (LBD). researchgate.net

Key interactions for estradiol itself involve the phenolic A-ring hydroxyl group acting as a hydrogen bond donor to residues like Glu353 and Arg394, and the 17β-hydroxyl group on the D-ring acting as a hydrogen bond acceptor, potentially interacting with His524. nih.gov For this compound, the fundamental interactions of the steroidal core are expected to be preserved. The introduction of the N-isopropyl carboxamide group at the 16α-position introduces a new functional group that can form additional interactions. Research on other 16α-substituted estradiols suggests that this region of the binding pocket can accommodate small hydrophobic substituents, which can even enhance binding affinity. researchgate.netuthscsa.eduillinois.edu The isopropyl group, being hydrophobic, likely interacts with nonpolar residues in the vicinity of the D-ring. The amide functionality introduces both a hydrogen bond donor (N-H) and an acceptor (C=O), which could form additional stabilizing interactions with the receptor, potentially with residues like those in the vicinity of C16, where a lysine (B10760008) residue has been suggested to be present. researchgate.net

Table 1: Predicted Ligand-Protein Interactions for this compound with the Estrogen Receptor

| Interacting Part of Ligand | Potential Interacting Residues in ER | Type of Interaction |

| Phenolic A-ring Hydroxyl | Glu353, Arg394 | Hydrogen Bond Donor |

| Steroid Core (Rings B, C) | Hydrophobic Pocket Residues | Hydrophobic Interactions |

| 17β-Hydroxyl Group | His524 | Hydrogen Bond Acceptor |

| 16α-Isopropyl Group | Nonpolar Residues near D-ring | Hydrophobic Interactions |

| 16α-Amide N-H | Potential Acceptor Residues | Hydrogen Bond Donor |

| 16α-Amide C=O | Potential Donor Residues (e.g., Lysine near C16) | Hydrogen Bond Acceptor |

This table is predictive and based on data from related estradiol analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models could predict its binding affinity and cellular activity based on its structural features.

Development of Predictive Models for ER Binding and Cellular Activity

While no specific QSAR models for this compound are published, studies on broader sets of estrogenic compounds have been conducted. nih.gov These models typically use descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters.

A study on various estrogen analogs highlighted that substitution at the C16 position with a group that increases electronegativity can favor contraceptive potency. nih.gov This suggests that the electronic properties of the N-isopropyl carboxamide group would be a significant descriptor in a QSAR model for this class of compounds. The development of a predictive model would involve synthesizing a series of N-alkyl estradiol-16-carboxamides, measuring their ER binding affinities and cellular activities, and then using statistical methods to correlate these activities with calculated molecular descriptors.

Identification of Key Structural Features for Desired Activity

Based on existing SAR and QSAR studies of estradiol derivatives, several key structural features can be identified as important for the activity of this compound. nih.gov

Phenolic A-ring: Essential for high-affinity binding.

17β-Hydroxyl Group: Important for agonist activity.

16α-Substituent: The size, shape, and electronic nature of this group are critical for modulating activity. Small hydrophobic groups at this position have been shown to be well-tolerated and can enhance binding. researchgate.netuthscsa.eduillinois.edu The N-isopropyl group fits this description. The carboxamide linker introduces hydrogen bonding capabilities that can further influence activity. Studies on related compounds have shown that the presence of a hydrogen bond acceptor at C11 and an electron-donating group at C17 are important for estrogenic potency. nih.gov

Table 2: Key Structural Features of Estradiol-16-Carboxamides and Their Likely Impact on Activity

| Structural Feature | Likely Impact on ER Binding/Activity | Rationale from Analog Studies |

| N-Alkyl Group Size | Influences steric fit and hydrophobicity | Small hydrophobic groups at 16α enhance affinity. researchgate.netuthscsa.eduillinois.edu |

| Amide Linker | Provides hydrogen bonding capacity | Can form additional interactions with the receptor. researchgate.net |

| Electronegativity at C16 | May modulate activity profile | High electronegativity can favor contraceptive potency. nih.gov |

This table is based on structure-activity relationships observed in related estradiol derivatives.

Pharmacophore Generation and Virtual Screening

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model for ER binding would include features derived from its key interaction points.

Based on the known interactions of estradiol and the predicted interactions of the 16α-substituent, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the A-ring phenol.

A hydrogen bond acceptor feature corresponding to the 17β-hydroxyl.

One or more hydrophobic features representing the steroid core and the isopropyl group.

Potentially, additional hydrogen bond donor and acceptor features from the amide group.

A study on estrogen analogs identified that the presence of an aromatic ring (ring A), a hydrophobic zone (ring B), and a hydrogen bond acceptor at C17 in ring D are crucial for estrogenic activity. nih.gov The study also suggested that the presence of a second acceptor in ring A could differentiate anti-fertility potency from general estrogenic activity. nih.gov Such a validated pharmacophore model could then be used for virtual screening of large chemical databases to identify other novel compounds with potentially similar activity profiles to this compound. nih.gov

De Novo Design Strategies for Novel Estradiol-16-carboxamide Analogues

De novo drug design is a computational methodology that aims to generate novel molecular structures with desired biological activities from the ground up. nih.gov This approach is particularly valuable when designing analogues of existing molecules like this compound to optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles. The design of novel estradiol-16-carboxamide analogues can be approached through several computational strategies, primarily categorized as structure-based and ligand-based methods. researchgate.net

Structure-Based De Novo Design (SBDND)

Structure-based de novo design relies on the three-dimensional structure of the target protein, in this case, the estrogen receptor (ER). nih.gov This method involves building new molecules directly within the binding site of the receptor. The process typically starts with a seed atom or a small molecular fragment placed in a favorable position within the receptor's binding pocket. Subsequently, new fragments are iteratively added, or the initial fragment is "grown" to create a larger molecule that complements the shape and chemical environment of the binding site. acs.org

Key steps in SBDND for estradiol-16-carboxamide analogues include:

Receptor Preparation: High-resolution crystal structures of the estrogen receptor (ERα or ERβ) are obtained from databases like the Protein Data Bank. click2drug.org The receptor structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Fragment Placement: A library of small molecular fragments is docked into the active site to identify optimal starting points for ligand design.

Molecular Growing: Algorithms extend the initial fragment by adding new chemical groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. For instance, modifications to the carboxamide group at the 16-position of the estradiol scaffold can be explored to enhance interactions with specific residues in the ER binding pocket.

Linking and Merging: Alternatively, two or more fragments that bind to different sub-pockets of the active site can be connected with a linker to create a single, higher-affinity molecule. acs.org

Scoring and Optimization: Each newly generated molecule is evaluated using a scoring function that estimates its binding affinity. The most promising candidates are then subjected to further optimization of their chemical and physical properties.

Several software programs are commonly used for SBDND, each employing different algorithms for molecular construction and scoring.

| Software | Design Strategy | Key Features |

| LigBuilder | Fragment-based | Utilizes growing and linking strategies based on 3D structural information of the target. nih.gov |

| LEA3D | Fragment-based | Invents new ligand scaffolds through scaffold-hopping. nih.govclick2drug.org |

| AutoDesigner | Fragment-based | Combines multiple compound enumeration strategies with an advanced filtering cascade. schrodinger.com |

| eDesign | Structure-based | Creates new molecules from scratch or by optimizing R-groups on a user-defined scaffold. click2drug.org |

Ligand-Based De Novo Design (LBDND)

When a high-resolution structure of the target receptor is unavailable, ligand-based de novo design can be employed. This approach utilizes the structural information of known active ligands to generate new molecules with similar properties. A common technique in LBDND is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For designing novel estradiol-16-carboxamide analogues, a pharmacophore model could be generated based on the structure of this compound and other known estrogen receptor modulators. New molecules are then designed to fit this pharmacophore model.

Advanced Computational Strategies

Recent advancements in artificial intelligence and machine learning have introduced sophisticated methods for de novo drug design. nih.gov Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can learn from large databases of existing molecules to generate novel chemical structures with desired properties. nih.gov These methods can explore a vast chemical space to identify entirely new scaffolds that may not be discoverable through traditional fragment-based approaches.

The application of these de novo design strategies can lead to the identification of novel estradiol-16-carboxamide analogues with improved therapeutic potential. By systematically exploring the chemical space around the estradiol-16-carboxamide scaffold, computational chemists can design molecules with tailored affinities and selectivities for different estrogen receptor subtypes, paving the way for the development of next-generation hormone therapies.

Future Research Trajectories and Broader Academic Implications of N Isopropyl Estradiol 16 Carboxamide Studies

Elucidation of Novel Molecular Targets Beyond Classical Estrogen Receptors

Estradiol (B170435) and its derivatives traditionally exert their effects through the classical nuclear estrogen receptors, ERα and ERβ. patsnap.com However, the structural modifications in N-isopropyl estradiol-16-carboxamide may alter its binding profile, reducing its affinity for classical receptors while potentially enhancing its interaction with other, less conventional targets.

Future research should prioritize the screening of this compound against a wide array of receptors and enzymes. This could unveil novel molecular targets that are not significantly engaged by endogenous estradiol. For instance, the G protein-coupled estrogen receptor (GPER), an important mediator of non-genomic estrogenic signaling, could be a primary candidate for investigation. youtube.com The unique stereochemistry and electronic properties conferred by the N-isopropyl carboxamide moiety might favor binding to GPER or other membrane-associated receptors.

Furthermore, enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), are known to be modulated by C-16 substituted estradiol analogues. nih.gov Investigating the inhibitory or modulatory effects of this compound on these and other steroidogenic enzymes could reveal it as a selective modulator of hormone synthesis, independent of direct receptor agonism or antagonism. A comprehensive understanding of these off-target interactions is crucial for delineating the compound's full biological activity spectrum.

Development of this compound as a Research Tool or Probe

The development of selective chemical probes is essential for dissecting complex biological pathways. Depending on its binding profile, this compound could be developed into a valuable research tool. If it demonstrates high affinity and selectivity for a particular novel target, it could be radiolabeled or fluorescently tagged to serve as a probe for receptor localization, quantification, and trafficking studies.

Moreover, if the compound exhibits specific inhibitory activity against an enzyme like 17β-HSD, it could be used to probe the physiological and pathological roles of that enzyme in various cellular and animal models of disease. nih.gov The synthesis of related estradiol derivatives with modifications at the 16α-position has been explored to develop inhibitors of this enzyme, suggesting a plausible application for this compound. nih.gov Its utility as a research tool would be significantly enhanced by a thorough characterization of its pharmacokinetic and pharmacodynamic properties.

Potential for Understanding Endocrine System Modulators

The endocrine system is susceptible to disruption by a wide range of exogenous compounds, known as endocrine disrupting chemicals (EDCs). nih.gov Studying the interactions of synthetic steroids like this compound can provide valuable insights into the mechanisms by which EDCs exert their effects. By systematically evaluating its impact on various endocrine pathways, researchers can better understand how specific structural motifs contribute to endocrine modulation.

The N-isopropyl group, in particular, may influence the compound's metabolic stability and its ability to interact with xenobiotic-metabolizing enzymes. This could shed light on how alkyl substitutions on steroid-like molecules affect their persistence and biological activity in the body. Such studies are critical for risk assessment of environmental estrogens and for the design of safer, more selective therapeutic agents. The potential for mixtures of such xenoestrogens to disrupt the effects of endogenous estradiol further highlights the importance of understanding the actions of individual synthetic derivatives. nih.gov

Integration with Systems Biology Approaches to Map Biological Networks

To fully comprehend the biological implications of this compound, a systems biology approach is indispensable. This would involve integrating data from high-throughput screening, transcriptomics, proteomics, and metabolomics to construct a comprehensive map of the biological networks perturbed by the compound. Computational tools can aid in predicting potential targets and understanding the broader physiological consequences of its interactions. cornous.com

By comparing the network-level effects of this compound with those of estradiol and other known endocrine modulators, researchers can identify unique signaling cascades and transcriptional programs regulated by this specific derivative. This approach moves beyond a single-target focus to provide a holistic view of the compound's mechanism of action, potentially uncovering novel therapeutic applications or previously unappreciated toxicological liabilities.

Methodological Advancements in Chemical Synthesis and Biological Evaluation for Steroid Derivatives

The synthesis of C-16 substituted estradiol derivatives often requires multi-step and stereochemically controlled reactions. The development of an efficient and scalable synthesis for this compound would in itself be a significant methodological advancement. For instance, the synthesis of a related compound, 16-[carbamoyl(bromomethyl)alkyl]estradiol, involved a 13-step sequence starting from estrone (B1671321). rsc.org Innovations in synthetic strategies, such as the use of novel catalysts or flow chemistry, could streamline the production of this and other similar steroid derivatives.

Furthermore, the biological evaluation of such compounds necessitates a sophisticated array of assays. The development and refinement of high-throughput screening platforms, cell-based functional assays, and in vivo models are crucial for accurately characterizing the pharmacological profile of this compound and its analogues. These methodological improvements will not only accelerate research on this specific compound but also benefit the broader field of steroid chemistry and pharmacology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-isopropyl estradiol-16-carboxamide with high purity?

- Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst use). Purification methods like column chromatography or recrystallization should be optimized to isolate the compound from byproducts. Purity verification via HPLC or NMR is critical, with documentation of retention times, spectral peaks, and batch-specific data to ensure consistency .

Q. How can researchers ensure the reproducibility of experimental results involving this compound?

- Detailed protocols must include exact reagent concentrations, storage conditions (e.g., desiccated, inert atmosphere), and equipment calibration. Batch-specific metadata (e.g., manufacturer, purity grade) should be recorded. Independent replication by a second researcher using the same methodology is recommended to validate findings .

Q. What safety protocols are essential when handling this compound in laboratory settings?